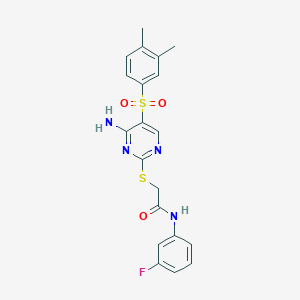![molecular formula C26H24ClN5O2 B2648590 N-butyl-3-[(4-chlorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide CAS No. 1217086-48-0](/img/structure/B2648590.png)
N-butyl-3-[(4-chlorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-butyl-3-[(4-chlorobenzoyl)amino]-5-methyl-1H-indole-2-carboxamide” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The compound also contains a carboxamide group (-CONH2), a chlorobenzoyl group (C6H4COCl), and a butyl group (C4H9). The presence of these functional groups could give this compound a variety of interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole ring, followed by various functional group interconversions and coupling reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The indole ring system is aromatic, which contributes to the compound’s stability. The presence of the carboxamide group could allow for hydrogen bonding, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the carboxamide group could undergo hydrolysis, the chlorobenzoyl group could participate in nucleophilic aromatic substitution reactions, and the indole ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents, while the nonpolar butyl and aromatic groups could increase its solubility in nonpolar solvents .Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl aldimines and ketimines are versatile intermediates for the asymmetric synthesis of amines, enabling the synthesis of a wide range of highly enantioenriched amines. The tert-butanesulfinyl group activates the imines for the addition of various classes of nucleophiles, serves as a chiral directing group, and is readily cleaved after nucleophilic addition. This methodology facilitates the synthesis of diverse amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).
Antipsychotic Agents
Heterocyclic carboxamides, synthesized as analogues of 1192U90, were evaluated as potential antipsychotic agents. These analogues underwent extensive in vitro evaluation for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and in vivo evaluation for their ability to antagonize the apomorphine-induced climbing response in mice. Derivatives of pyridine- and thiophene-carboxamides exhibited potent in vivo activities, comparable to the reference compound, and were selected for further evaluation as potential backup compounds to 1192U90 (Norman, Navas, Thompson, & Rigdon, 1996).
Chemical Functionalities Optimization
Indole-2-carboxamides were explored for allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements were identified for allosteric modulation, impacting binding affinity and cooperativity. A potent CB1 allosteric modulator with a high binding cooperativity was identified. These modulators, despite antagonizing agonist-induced G-protein coupling to the CB1 receptor, induced β-arrestin-mediated ERK1/2 phosphorylation (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).
Antituberculosis Agents
Indole-2-carboxamides were identified as a promising class of antituberculosis agents from phenotypic screening against mycobacteria. Structural modifications led to compounds with improved Mycobacterium tuberculosis (Mtb) activity, metabolic stability, and aqueous solubility. Two lead candidates demonstrated improved in vitro activity compared to standard TB drugs, favorable oral pharmacokinetics in rodents, and in vivo efficacy, marking indole-2-carboxamides as a promising new class of antituberculosis agents (Kondreddi, Jiricek, Rao, Lakshminarayana, Camacho, Rao, Hervé, Bifani, Ma, Kuhen, Goh, Chatterjee, Dick, Diagana, & Manjunatha, 2013).
Safety and Hazards
Direcciones Futuras
The study of complex indole-containing compounds like this one is a rich area of research, with potential applications in medicinal chemistry, materials science, and other fields. Future research could involve exploring the synthesis, reactivity, and properties of this compound, as well as investigating its potential biological activity .
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O2/c27-21-9-4-6-18(16-21)17-29-25(33)20-11-14-32(15-12-20)24-22(10-5-13-28-24)26-30-23(31-34-26)19-7-2-1-3-8-19/h1-10,13,16,20H,11-12,14-15,17H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOMRKYNXLBYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC(=CC=C2)Cl)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


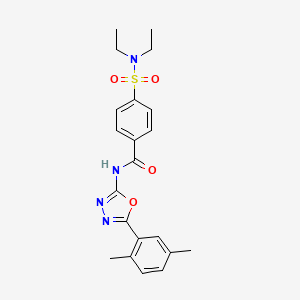

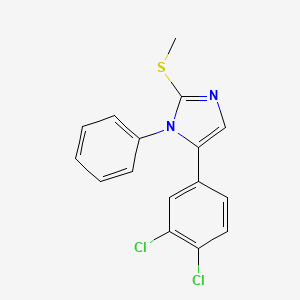

![3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2648514.png)

![N-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]prop-2-enamide](/img/structure/B2648518.png)
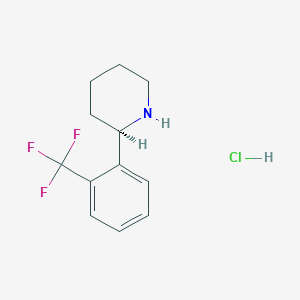

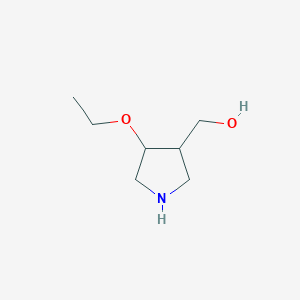
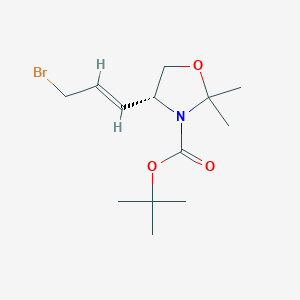
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2648527.png)
